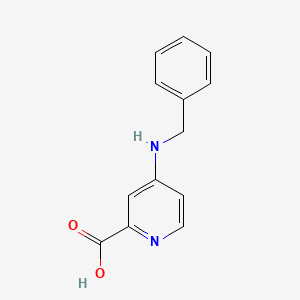
4-(Benzylamino)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylamino)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a specialty product often used in proteomics research . This compound features a pyridine ring substituted with a benzylamino group at the 4-position and a carboxylic acid group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)pyridine-2-carboxylic acid typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(Benzylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(Benzylamino)pyridine-2-methanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4-(Benzylamino)pyridine-2-carboxylic acid is primarily used in proteomics research . It serves as a building block for the synthesis of more complex molecules and can be used in the study of enzyme interactions and protein modifications.
作用機序
The mechanism of action of 4-(Benzylamino)pyridine-2-carboxylic acid is not extensively studied. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzylamino group can facilitate binding to active sites, while the carboxylic acid group can participate in ionic interactions .
類似化合物との比較
Similar Compounds
4-Aminopyridine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
4-(Methylamino)pyridine-2-carboxylic acid: Contains a methyl group instead of a benzyl group, affecting its binding properties.
4-(Phenylamino)pyridine-2-carboxylic acid: Has a phenyl group, which is bulkier than the benzyl group.
Uniqueness
4-(Benzylamino)pyridine-2-carboxylic acid is unique due to the presence of the benzylamino group, which enhances its hydrophobicity and potentially its binding affinity to certain biological targets. This makes it a valuable compound for research applications where specific interactions with proteins or enzymes are required .
特性
IUPAC Name |
4-(benzylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIHBWVYVCMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-N-(3,4-dimethylphenyl)-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2740437.png)
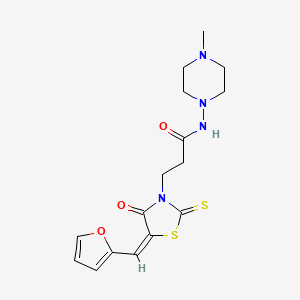
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2740444.png)
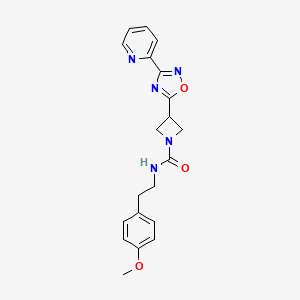
![Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2740447.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)
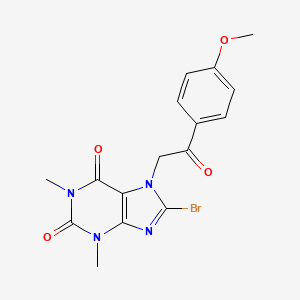
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2740450.png)
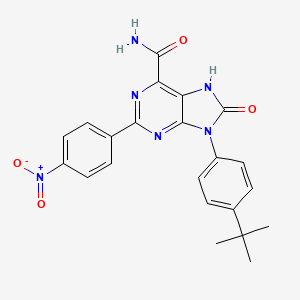
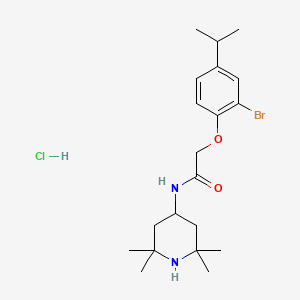
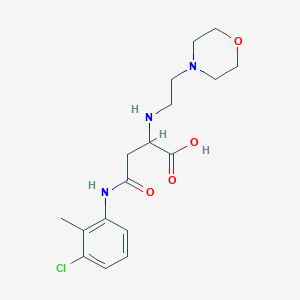
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2740455.png)
